Methylphenylarsine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5AsO+CH3I+NaOH→C6H5AsCH3+NaI+H2O
Industrial Production Methods: Industrial production of methyl(phenyl)arsane typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl(phenyl)arsine oxide.
Reduction: Reduction reactions can convert it back to the parent arsane.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl(phenyl)arsine oxide.
Reduction: Parent arsane.
Substitution: Various substituted arsanes depending on the reagents used.
Scientific Research Applications
Methyl(phenyl)arsane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity.
Medicine: Research into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Applications in the semiconductor industry for the production of high-purity arsenic compounds.
Mechanism of Action
The mechanism by which methyl(phenyl)arsane exerts its effects involves interactions with cellular components. It can bind to proteins and enzymes, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular redox processes and enzyme activity.
Comparison with Similar Compounds
Phenylarsine: Lacks the methyl group, making it less bulky.
Dimethylarsine: Contains two methyl groups instead of one phenyl group.
Trimethylarsine: Contains three methyl groups, making it more volatile.
Uniqueness: Methyl(phenyl)arsane is unique due to the presence of both a phenyl and a methyl group, which imparts distinct chemical properties. Its intermediate bulkiness and reactivity make it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H8As |
---|---|
Molecular Weight |
167.06 g/mol |
InChI |
InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
HBEGXZCNYJRDTF-UHFFFAOYSA-N |
Canonical SMILES |
C[As]C1=CC=CC=C1 |
Origin of Product |
United States |
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